

# What is Guanine-15N5 and its chemical structure?

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Compound of Interest		
Compound Name:	Guanine-15N5	
Cat. No.:	B12382927	Get Quote

## **Guanine-15N5: A Technical Guide for Researchers**

Introduction

**Guanine-15N5** is a stable isotope-labeled form of guanine, a fundamental purine base found in DNA and RNA.[1][2] In this molecule, all five nitrogen atoms have been enriched with the heavy isotope Nitrogen-15 (15N). This isotopic substitution makes **Guanine-15N5** an invaluable tool in various research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use allows for the precise tracking and characterization of guanine and its derivatives in complex biological systems.

## **Chemical Structure**

The chemical structure of **Guanine-15N5** is identical to that of natural guanine, with the exception of the isotopic composition of its nitrogen atoms. The molecule consists of a fused pyrimidine-imidazole ring system. The systematic IUPAC name for this compound is 2-(amino-15N)-1,7-dihydro-6H-purin-6-one-1,3,7,9-15N4. The 15N labels are located at positions 1, 3, 7, and 9 within the purine ring structure, as well as in the exocyclic amino group at position 2.

Quantitative and Physical Data



The key properties of **Guanine-15N5** are summarized in the table below. These values are essential for experimental design, including sample preparation and analytical calculations.

Property	Value
CAS Number	168566-53-8
Molecular Formula	C5H5[ <sup>15</sup> N]5O
Molecular Weight	~156.09 g/mol
Isotopic Purity	≥ 98% atom <sup>15</sup> N
Chemical Purity	≥ 98%
Appearance	White to Pale Yellow Solid
Solubility	- Slightly soluble in Acetonitrile (0.1-1 mg/ml)- Sparingly soluble in Water (1-10 mg/ml)- Soluble in Aqueous Base (Slightly)
Storage Conditions	Store at room temperature or 2-8°C, away from light and moisture.
Stability	≥ 4 years under proper storage conditions.

## **Experimental Protocols**

**Guanine-15N5** is frequently utilized in NMR spectroscopy to study the structure, dynamics, and interactions of nucleic acids (DNA and RNA). Below is a representative protocol for a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, a common application for <sup>15</sup>N-labeled compounds.

# Protocol: 2D <sup>15</sup>N-<sup>1</sup>H HSQC NMR for Nucleic Acid Analysis

Objective: To obtain a 2D correlation spectrum of a <sup>15</sup>N-labeled DNA or RNA sample to observe the chemical environments of the guanine nitrogens and their attached protons.



### 1. Sample Preparation:

- Synthesis/Incorporation: Synthesize the DNA or RNA oligonucleotide of interest using
   Guanine-15N5 phosphoramidite as one of the building blocks. Alternatively, for larger RNA molecules, express the RNA in vitro using <sup>15</sup>N-labeled Guanosine Triphosphate (GTP).
- Purification: Purify the labeled nucleic acid using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
- Buffer Preparation: Dissolve the purified sample in a suitable NMR buffer. A typical buffer might be 25 mM sodium phosphate, 25 mM NaCl, at pH 6.0-6.5. The lower pH range helps to slow the exchange rate of imino protons with the solvent.
- Final Sample: The final sample concentration should be between 0.5 and 1 mM. Add 5-10% Deuterium Oxide (D<sub>2</sub>O) to the final volume for the spectrometer's lock system. The final volume should be approximately 400-600 μL for standard NMR tubes.

#### 2. NMR Spectrometer Setup:

- Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
- Tuning and Matching: Insert the sample and tune the probe for the <sup>1</sup>H and <sup>15</sup>N frequencies.
- Locking and Shimming: Lock onto the D<sub>2</sub>O signal and perform shimming to optimize the magnetic field homogeneity.
- Pulse Calibration: Calibrate the 90° pulse widths for both <sup>1</sup>H and <sup>15</sup>N channels.

#### 3. Data Acquisition:

- Experiment Selection: Load a standard 2D <sup>15</sup>N-<sup>1</sup>H HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on Bruker systems), which is designed for sensitivity enhancement and includes water suppression.
- Spectral Parameters:



- Set the <sup>1</sup>H carrier frequency (offset) on the water resonance.
- Set the <sup>15</sup>N carrier frequency to the center of the expected guanine nitrogen chemical shift range (approximately 150-160 ppm for imino nitrogens, but a wider range may be needed to observe all sites).
- Define the spectral widths for both <sup>1</sup>H (e.g., 16 ppm) and <sup>15</sup>N (e.g., 40-50 ppm) dimensions to encompass all expected signals.
- Acquisition: Run the experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.
- 4. Data Processing and Analysis:
- Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This
  involves Fourier transformation, phase correction, and baseline correction in both
  dimensions.
- Analysis: The resulting 2D spectrum will show correlations (peaks) between each <sup>15</sup>N nucleus and its directly bonded proton(s). For guanine, this allows for the observation of imino (N1-H) and amino (N2-H<sub>2</sub>) groups, providing insights into base pairing, hydrogen bonding, and structural perturbations upon ligand binding.

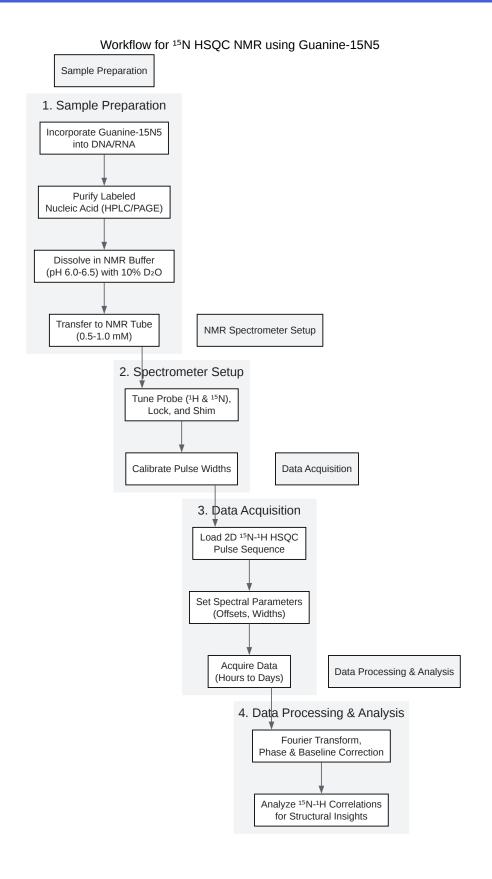
## **Visualizations**

## **Chemical Structure of Guanine-15N5**

Caption: Chemical structure of Guanine with all five nitrogen atoms labeled as <sup>15</sup>N.

# Experimental Workflow for <sup>15</sup>N HSQC NMR





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Caption: A typical workflow for a biomolecular NMR experiment using <sup>15</sup>N-labeled guanine.



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